Eglin c (60-63)
Description
Eglin c (60-63) is a truncated peptide derived from the full-length Eglin c protein, a potent serine protease inhibitor originally isolated from the medicinal leech Hirudo medicinalis. The peptide corresponds to residues 60–63 of the native Eglin c sequence (Thr-Asn-Val-Val) and is often chemically modified, such as in its methyl ester form (Eglin c (60-63)-methyl ester, E-PP-1085), to enhance stability or bioavailability . Eglin c exhibits broad inhibitory activity against proteases such as human leukocyte elastase, cathepsin G, α-chymotrypsin, and subtilisin-like enzymes, with inhibition constants (Ki) in the nanomolar range . Its small size (~8 kDa) and thermostability make it a valuable tool for biochemical and pharmaceutical research, particularly in studying protease-substrate interactions and designing therapeutic agents .
Properties
CAS No. |
122299-14-3 |
|---|---|
Molecular Formula |
C18H33N5O7 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
InChI Key |
KAMOTFUFDACEHJ-ZZEGJQGJSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Other CAS No. |
122299-14-3 |
sequence |
TNVV |
Synonyms |
eglin c (60-63) Thr-Asn-Val-Val-OH |
Origin of Product |
United States |
Comparison with Similar Compounds
Nα-Acetyl Eglin c
Δ(1-8) Eglin c
- Structure : Full-length Eglin c lacking the N-terminal 8 residues.
- Inhibitory Profile : Retains activity against subtilisin-like proteases (e.g., 2709 alkaline protease, IC₅₀ = 0.30 ± 0.43 μmol/L) but shows reduced thermal stability due to the loss of N-terminal structural integrity .
Comparison of Inhibition Kinetics
The table below summarizes the inhibitory activities of Eglin c (60-63)-related compounds against key proteases:
Mechanistic Differences in Protease Binding
- Eglin c vs. 2709 Alkaline Protease : Molecular docking and mutagenesis studies reveal that Eglin c binds 2709 protease via hydrogen bonds and hydrophobic interactions at residues Asp46, Arg48, and Asn50. Mutation of Arg48 to Ala reduces inhibitory activity by ~45-fold (IC₅₀ = 8.97 ± 0.33 μmol/L), while Asn50 mutation causes a milder reduction (IC₅₀ = 1.96 ± 0.42 μmol/L) .
- Comparison with Serpins : Unlike serpins, which undergo irreversible conformational changes during protease inhibition, Eglin c acts reversibly, making it suitable for transient protease modulation in therapeutic contexts .
Pharmacokinetic and Stability Profiles
- Plasma Retention : Poly(oxyethylene) (POE)-conjugated Eglin c shows 79% retained activity and significantly prolonged plasma half-life compared to unmodified Eglin c, making it advantageous for in vivo applications .
- Thermal Stability : Full-length Eglin c retains activity after heating to 80°C for 10 minutes, whereas Δ(1-8) Eglin c degrades under similar conditions due to N-terminal instability .
Q & A
Q. Table 1: Comparative Analysis of Eglin c (60-63) Inhibition Constants
| Study | Method | IC₅₀ (nM) | pH | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| A | SPR | 2.1 ± 0.3 | 7.4 | 25 | |
| B | Fluoro | 5.6 ± 1.2 | 7.0 | 37 |
Q. What advanced techniques optimize the synthesis yield of Eglin c (60-63)?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (e.g., coupling reagents, reaction time) and analyze via response surface methodology .
- Automated Platforms : Use robotic synthesizers for high-throughput screening of conditions .
- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
Q. How can researchers analyze Eglin c (60-63)'s bioactivity in complex biological matrices?
- Methodological Answer :
- Matrix-Sparing Assays : Develop LC-MS/MS methods to quantify Eglin c in serum without interference .
- Positive Controls : Spike known concentrations of Eglin c into matrices to validate recovery rates .
- Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions .
Q. What methodologies enable cross-disciplinary studies of Eglin c (60-63) (e.g., pharmacology + computational chemistry)?
- Methodological Answer :
- Collaborative Frameworks : Define roles (e.g., wet-lab vs. in-silico teams) and milestones early .
- Data Integration Tools : Use platforms like Galaxy or KNIME to merge biochemical and computational data .
- Joint Publications : Ensure co-authorship agreements align with CRediT taxonomy for contributions .
Q. How should researchers design long-term stability studies for Eglin c (60-63) formulations?
- Methodological Answer :
- Accelerated Aging : Test formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Stress Testing : Expose samples to UV light, oxidants, or proteases to identify vulnerabilities .
- Regulatory Alignment : Follow ICH Q1A guidelines for pharmaceutical stability protocols .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
